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Introduction

Ozarelix is a fourth-generation, linear decapeptide antagonist of the Gonadotropin-Releasing
Hormone (GnRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary
gland, Ozarelix inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating
hormone (FSH).[1] This mode of action leads to a rapid reduction in testosterone levels in
males, making it a compound of significant interest for hormone-dependent conditions,
particularly prostate cancer.[1][2] This technical guide provides an in-depth overview of the
structure, chemical properties, and mechanism of action of Ozarelix, intended for researchers
and professionals in the field of drug development.

Peptide Structure and Chemical Properties

Ozarelix is a highly modified decapeptide with the following amino acid sequence: Ac-D-2Nal-
D-Phe(4-CI)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH2.[3] Its structure incorporates
several non-standard amino acids and modifications to enhance its potency and stability.

Table 1: Chemical and Physical Properties of Ozarelix
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Property Value Source
Molecular Formula C72H96CIN17014 [21[3114]
Molecular Weight 1459.1 g/mol [3][4]

Monoisotopic Mass

1457.7011185 Da

[3](5]

N-acetyl-3-(2-naphthyl)-D-
alanyl-4-chloro-D-phenylalanyl-
3-(3-pyridyl)-D-alanyl-L-seryl-

IUPAC Name [3]
N-methyl-L-tyrosyl-D-
homocitrullyl-L-norleucyl-L-
arginyl-L-prolyl-D-alaninamide

CAS Number 295350-45-7 [31[4]

Solubility Soluble in DMSO [6]

Appearance Powder [7]

Experimental Protocols

The synthesis and purification of Ozarelix, like other synthetic peptides, typically involve solid-

phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC)

for purification.

Table 2: Experimental Methodologies

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://en.wikipedia.org/wiki/Gonadotropin-releasing_hormone_antagonist
https://www.researchgate.net/figure/GnRH-antagonist-mechanism-of-action_fig1_349855318
https://go.drugbank.com/drugs/DB12581
https://www.researchgate.net/figure/GnRH-antagonist-mechanism-of-action_fig1_349855318
https://go.drugbank.com/drugs/DB12581
https://www.researchgate.net/figure/GnRH-antagonist-mechanism-of-action_fig1_349855318
https://pmc.ncbi.nlm.nih.gov/articles/PMC6888270/
https://www.researchgate.net/figure/GnRH-antagonist-mechanism-of-action_fig1_349855318
https://www.researchgate.net/figure/GnRH-antagonist-mechanism-of-action_fig1_349855318
https://go.drugbank.com/drugs/DB12581
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob42096e/c3ob42096e.pdf
https://www.benchchem.com/product/b1683752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Experiment

Protocol

Synthesis

Solid-Phase Peptide Synthesis (SPPS) using
Fmoc/tBu strategy: 1. Resin Preparation: A
suitable resin (e.g., Rink Amide resin) is swelled
in a solvent like N,N-dimethylformamide (DMF)
or N-methyl-2-pyrrolidone (NMP). 2. Amino Acid
Coupling: The C-terminal amino acid (D-
Alanine) is attached to the resin. Subsequent
Fmoc-protected amino acids are sequentially
coupled using an activating agent (e.g.,
HBTU/HOBLt) and a base (e.g., DIEA) in DMF.
Each coupling step is followed by washing to
remove excess reagents. 3. Fmoc Deprotection:
The Fmoc protecting group is removed from the
N-terminus of the growing peptide chain using a
solution of piperidine in DMF. 4. Acetylation: The
N-terminus of the final peptide is acetylated
using acetic anhydride. 5. Cleavage and
Deprotection: The peptide is cleaved from the
resin, and side-chain protecting groups are
removed using a cleavage cocktail, typically
containing trifluoroacetic acid (TFA) and
scavengers (e.g., water, triisopropylsilane). 6.
Precipitation and Lyophilization: The crude
peptide is precipitated with cold diethyl ether,
washed, and then lyophilized to obtain a

powder.

Purification

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC): 1. Column: A C18
stationary phase column is typically used. 2.
Mobile Phase: A gradient of acetonitrile in water,
both containing a small percentage of
trifluoroacetic acid (TFA) (e.g., 0.1%), is used for
elution. 3. Detection: The peptide is detected by
UV absorbance, typically at 220 nm and 280

nm. 4. Fraction Collection: Fractions containing
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the purified peptide are collected, pooled, and

lyophilized.

Mass Spectrometry (MS): Electrospray
ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) mass
spectrometry is used to confirm the molecular
weight of the purified peptide. Nuclear Magnetic
Characterization Resonance (NMR) Spectroscopy: 1D (*H) and
2D (e.g., COSY, TOCSY, NOESY) NMR
spectroscopy can be used to confirm the
peptide's structure and sequence by analyzing
the chemical shifts and correlations of the amino

acid residues.

Mechanism of Action and Signhaling Pathways

Ozarelix functions as a competitive antagonist of the GnRH receptor.[1] This interaction
initiates a cascade of events that ultimately leads to apoptosis in certain cancer cells.
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Caption: Ozarelix blocks the GnRH receptor, leading to reduced testosterone and inducing
apoptosis in prostate cancer cells.

Apoptosis Induction Pathway in Prostate Cancer Cells
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In addition to its systemic hormonal effects, Ozarelix has been shown to directly induce
apoptosis in hormone-refractory prostate cancer cells.[8][9] This process involves the activation

of the extrinsic apoptosis pathway.
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Caption: Ozarelix induces apoptosis via upregulation of death receptors and downregulation of
c-FLIP(L), leading to caspase activation.

Studies have demonstrated that Ozarelix treatment leads to an accumulation of cells in the
G2/M phase of the cell cycle and induces apoptosis through caspase-8-dependent activation of
caspase-3.[8][9] This is associated with the downregulation of the anti-apoptotic protein c-
FLIP(L) and an increased expression and activity of the death receptors DR4/5 and Fas.[8][9]
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This sensitization of cancer cells to apoptosis highlights a direct anti-tumor effect of Ozarelix
independent of testosterone deprivation.

Conclusion

Ozarelix is a potent GnRH antagonist with a well-defined structure and mechanism of action.
Its ability to rapidly suppress testosterone levels and directly induce apoptosis in cancer cells
makes it a valuable tool for research and a promising candidate for the development of new
cancer therapies. The detailed information on its chemical properties and the experimental
protocols provided in this guide serves as a comprehensive resource for scientists and
researchers working with this peptide. Further investigation into its signaling pathways may
uncover additional therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ozarelix: A Technical Guide to its Structure, Properties,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683752#0zarelix-peptide-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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